molecular formula C44H77N7O19 B1219370 Glysperin C CAS No. 78213-54-4

Glysperin C

Cat. No.: B1219370
CAS No.: 78213-54-4
M. Wt: 1008.1 g/mol
InChI Key: RHNHFMNAFLYIKD-UHFFFAOYSA-N
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Description

The compound “Glysperin C” is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amide groups may produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The amide groups can participate in peptide bond formation, affecting protein synthesis and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(aminomethyl)-2-methylpyrimidine
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable tool in various fields of scientific research.

Properties

CAS No.

78213-54-4

Molecular Formula

C44H77N7O19

Molecular Weight

1008.1 g/mol

IUPAC Name

4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide

InChI

InChI=1S/C44H77N7O19/c1-21(46)39(61)51-29-31(56)28(47)22(2)63-41(29)68-36-26(19-53)66-42(33(58)32(36)57)70-38-30(55)25(18-52)65-44(35(38)60)69-37-27(20-54)67-43(34(37)59)64-24-10-8-23(9-11-24)40(62)50-17-7-16-49-15-6-5-14-48-13-4-3-12-45/h8-11,21-22,25-38,41-44,48-49,52-60H,3-7,12-20,45-47H2,1-2H3,(H,50,62)(H,51,61)

InChI Key

RHNHFMNAFLYIKD-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)CO)O)CO)NC(=O)C(C)N)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)CO)O)CO)NC(=O)C(C)N)O)N

Synonyms

glysperin C

Origin of Product

United States

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